molecular formula C17H25NO4 B8089375 N-(tert-butoxycarbonyl)-N-isopropylphenylalanine

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine

Cat. No.: B8089375
M. Wt: 307.4 g/mol
InChI Key: GHRFJJVRJAEMPP-AWEZNQCLSA-N
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Description

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of phenylalanine, an essential amino acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine typically involves the reaction of phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of N-(tert-butoxycarbonyl)-N-isopropylphenylalanine involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butoxycarbonyl)-N-isopropylphenylalanine is unique due to its specific structure, which combines the Boc-protected amino group with the isopropyl and phenylalanine moieties. This combination provides specific reactivity and stability characteristics that are valuable in synthetic organic chemistry and peptide synthesis .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-12(2)18(16(21)22-17(3,4)5)14(15(19)20)11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRFJJVRJAEMPP-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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